4-アミノベンザミジン二塩酸塩

概要

説明

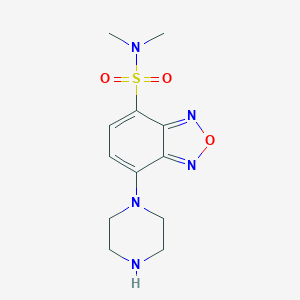

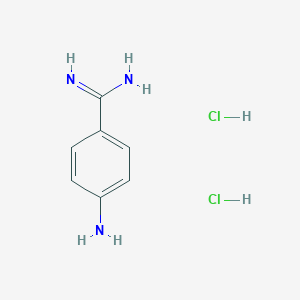

P-Aminobenzamidine dihydrochloride is an organic molecular entity.

科学的研究の応用

蛍光研究

4-アミノベンザミジン二塩酸塩は、蛍光に適したBioReagentです . 水溶液中では300 nmより長い波長で励起極大を示します . この特性により、さまざまな蛍光研究やアッセイに役立ちます。

セリンプロテアーゼ阻害剤

この化合物は、セリンプロテアーゼの競合阻害剤です . セリンプロテアーゼは、プロテアーゼの一種であり、他のタンパク質中のペプチド結合を切断するタンパク質です。消化、免疫応答、血液凝固、細胞分裂など、多くの生物学的プロセスにおいて重要な役割を果たしています。これらの酵素を阻害することにより、4-アミノベンザミジン二塩酸塩は、これらのプロセスを研究したり、関連する疾患の治療法を開発したりするために使用することができます。

セリンプロテアーゼ活性部位の蛍光プローブ

4-アミノベンザミジン二塩酸塩は、セリンプロテアーゼの活性部位の蛍光プローブとしても使用できます . これにより、研究者はこれらの酵素の構造と機能をより詳細に研究することができ、さまざまな生物学的プロセスにおけるそれらの役割についての理解に貢献することができます。

フィブリノーゲン受容体アンタゴニストの合成

この化合物は、ベンザミジンに基づく経口活性フィブリノーゲン受容体アンタゴニストを合成するために使用できます . フィブリノーゲン受容体アンタゴニストは、血小板が凝集するのを防ぎ、血栓のリスクを軽減する薬剤です。心臓病や脳卒中などの治療に使用されます。

セリンプロテアーゼ阻害剤の合成

4-アミノベンザミジン二塩酸塩は、選択的で強力なセリンプロテアーゼ阻害剤であるベンザミジン誘導体を合成するために使用できます . これらの阻害剤は、セリンプロテアーゼの機能を研究したり、これらの酵素に関連する疾患を治療するための薬剤を開発したりするために使用できます。

トポイソメラーゼ阻害剤の合成

この化合物は、コラリンやファガロニンなどのトポイソメラーゼ阻害剤の構造類似体である新規ピロロ[3,2-c]キノリンを合成するために使用できます

作用機序

Target of Action

4-Aminobenzamidine dihydrochloride is a synthetic diamidine derivative that primarily targets serine proteases . It also acts as an inhibitor of urokinase-type plasminogen activator (uPA) . These targets play crucial roles in various biological processes, including digestion, immune response, and blood clotting.

Mode of Action

The compound interacts with its targets by binding to the active sites of serine proteases, thereby inhibiting their activity . This interaction results in the modulation of the proteolytic activities of these enzymes, which can lead to changes in various physiological processes.

Biochemical Pathways

The inhibition of serine proteases and uPA by 4-Aminobenzamidine dihydrochloride can affect several biochemical pathways. For instance, the inhibition of uPA can impact the plasminogen activation pathway , which plays a key role in fibrinolysis, the process that breaks down blood clots .

Pharmacokinetics

Its bioavailability may be influenced by factors such as its solubility and stability .

Result of Action

The inhibition of serine proteases and uPA by 4-Aminobenzamidine dihydrochloride can lead to a decrease in the breakdown of specific proteins, affecting processes such as inflammation, digestion, and blood clotting . Additionally, it has been used to study the death of target cells by cytotoxic effector cells using the nuclear enzyme poly (ADP-ribose)polymerase (PADPRP) .

Safety and Hazards

将来の方向性

4-Aminobenzamidine dihydrochloride is currently used for research purposes only . It has been shown to inhibit the growth of a human prostate tumor in SCID mice , suggesting potential applications in cancer research.

Relevant Papers One relevant paper discusses the design and testing of a series of small-molecule inhibitors and peptide-based inhibitors that target the same enzyme, trypsin . The paper explores the concept of photoswitchable drugs, which can be activated photochemically when and where needed .

生化学分析

Biochemical Properties

4-Aminobenzamidine dihydrochloride is a strong trypsin inhibitor . It also acts as a relatively weak urokinase type plasminogen activator (uPA) inhibitor . It can inhibit the growth of a human prostate tumor in SCID mice . It is used as a ligand in affinity chromatography for the purification and immobilization of enzymes .

Molecular Mechanism

The molecular mechanism of action of 4-Aminobenzamidine dihydrochloride involves binding interactions with biomolecules, leading to enzyme inhibition or activation, and changes in gene expression . As a trypsin inhibitor, it binds to trypsin, preventing it from catalyzing the hydrolysis of peptide bonds. As a uPA inhibitor, it binds to uPA, reducing its ability to convert plasminogen to plasmin, a key step in the dissolution of blood clots.

Dosage Effects in Animal Models

The effects of 4-Aminobenzamidine dihydrochloride at different dosages in animal models are not fully documented in the available literature. It has been reported that 4-Aminobenzamidine dihydrochloride can inhibit the growth of a human prostate tumor in SCID mice .

特性

IUPAC Name |

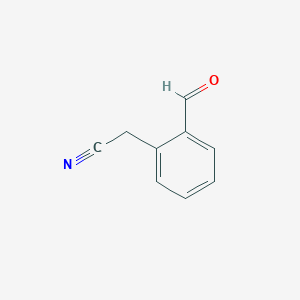

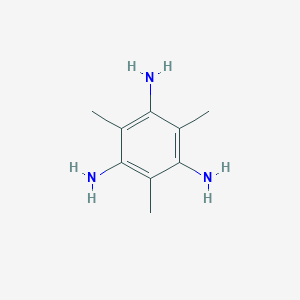

4-aminobenzenecarboximidamide;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3.2ClH/c8-6-3-1-5(2-4-6)7(9)10;;/h1-4H,8H2,(H3,9,10);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHEHNICLPWTXJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=N)N)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10179695 | |

| Record name | 4-Aminobenzamidine dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10179695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2498-50-2 | |

| Record name | 4-Amidinoaniline dihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002498502 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Aminobenzamidine dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10179695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-aminobenzamidine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.903 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-AMIDINOANILINE DIHYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3C7VNU62AG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the applications of 4-Aminobenzamidine dihydrochloride in analytical chemistry?

A1: 4-Aminobenzamidine dihydrochloride serves as a valuable tool in analytical chemistry, particularly in developing and validating analytical methods for quantifying active pharmaceutical ingredients. For instance, it's used in High Performance Liquid Chromatography with UV-Vis detector (HPLC-DAD) methods to determine the concentration of vasodilator actives in ophthalmic formulations []. The compound's well-characterized properties and availability make it a suitable reference standard in such applications.

Q2: Can you explain the role of 4-Aminobenzamidine dihydrochloride in studying enzyme activity and inhibition?

A2: Research indicates that 4-Aminobenzamidine dihydrochloride is a degradation product of Diminazene aceturate []. Interestingly, Diminazene aceturate exhibits anti-glaucoma potential. This connection highlights 4-Aminobenzamidine dihydrochloride's relevance in studying enzyme activity, particularly in the context of glaucoma. Further exploration of its potential interactions with enzymes relevant to glaucoma could yield valuable insights for developing novel therapeutics.

Q3: How is 4-Aminobenzamidine dihydrochloride used in the synthesis of other compounds?

A3: 4-Aminobenzamidine dihydrochloride plays a crucial role as a building block in synthesizing complex organic molecules. Specifically, it serves as a starting material in producing Rivaroxaban (trade name Xarelto) []. Understanding its reactivity and role in this synthesis pathway is essential for optimizing the production process and ensuring the quality of Rivaroxaban, a medication used to prevent blood clots.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。